2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
Properties
IUPAC Name |
2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOJULURLCZUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284359, DTXSID10903659 | |
| Record name | 2-Aminopurine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_4366 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-54-7 | |
| Record name | 2-Aminopurine riboside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopurine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis begins with 2-aminopurine and 2,3,5-tri-O-acetylribofuranosyl chloride under basic conditions. For example, Schaeffer et al. reported the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection with ammonia/methanol to yield the target compound. Key steps include:
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Protection of hydroxyl groups on the ribose moiety using acetyl or benzoyl groups to prevent undesired side reactions.
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Coupling reaction facilitated by Lewis acids like trimethylsilyl triflate or DBU (1,8-diazabicycloundec-7-ene).
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Deprotection via alkaline hydrolysis or hydrogenolysis to remove acetyl/benzoyl groups.
Yield and Limitations
Yields for this method typically range between 50–65% , but the requirement for toxic mercury intermediates and harsh deprotection conditions limits its scalability.
Hydrogenation of 6-Chloro-2-Aminopurine Riboside
A widely adopted modern method involves catalytic hydrogenation of 6-chloro-2-aminopurine riboside.
Synthetic Pathway
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Starting Material : Commercially available 6-chloro-2-aminopurine riboside (CAS: 4546-54-7).
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Reduction : Hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C) and ammonium formate in methanol/water at 50°C.
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Selective Protection : The exocyclic 2-amino group is protected with N,N-dibutylformamide dimethyl acetal (DBFDMA) to prevent side reactions during subsequent steps.
Optimization and Yield
This method achieves an overall yield of 33% over six steps, with hydrogenation efficiency exceeding 85%. The use of Pd(OH)₂/C avoids the pyrophoric risks associated with Raney nickel, enhancing safety.
Glycosylation of Fluorinated Ribose Derivatives
Recent advances employ fluorinated ribose intermediates to improve regioselectivity.
Glycosylation Protocol
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Ribose Activation : 3’-Deoxy-3’-fluororibose is activated using trimethylsilyl triflate in acetonitrile.
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Coupling : Reaction with 2-amino-6-chloropurine under anhydrous conditions, yielding a protected intermediate.
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Deprotection : Sequential removal of protecting groups using HF-pyridine for silyl groups and ammonia for acetyl groups.
Advantages
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Enhanced regioselectivity due to the electron-withdrawing fluorine atom.
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Higher stability of intermediates, enabling large-scale synthesis.
Phosphoramidite-Based Solid-Phase Synthesis
This method is favored for oligonucleotide incorporation studies.
Stepwise Functionalization
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5′ and 3′ Protection : Di-tert-butylsilyl bis(triflate) is used to protect hydroxyl groups.
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2′-O-TBDMS Protection : tert-Butyldimethylsilyl chloride (TBDMSCl) ensures selective 2′-hydroxyl protection.
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Phosphitylation : Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite yields the phosphoramidite derivative, suitable for solid-phase synthesis.
Application in RNA Synthesis
The phosphoramidite approach allows site-specific incorporation into RNA strands, critical for fluorescence-based studies of RNA folding.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 2-Aminopurine | TMSOTf, DBU | 50–65% | Simple setup | Toxic intermediates, low scalability |
| Hydrogenation | 6-Chloro-2-aminopurine | Pd(OH)₂/C, DBFDMA | 33% | High reproducibility | Multiple purification steps |
| Glycosylation | Fluorinated ribose | TMSOTf, HF-pyridine | 60–78% | Regioselective | Requires anhydrous conditions |
| Phosphoramidite | Protected riboside | TBDMSCl, CepCl | 40–50% | Compatible with oligonucleotides | Complex protecting group strategy |
Chemical Reactions Analysis
Phosphorylation Reactions
The hydroxyl groups on the oxolane ring are primary sites for phosphorylation, a critical modification for biological activity.
| Reaction Type | Conditions/Reagents | Product | Application |
|---|---|---|---|
| 5'-Hydroxyl phosphorylation | ATP, hexokinase (enzymatic) | 5'-Monophosphate derivative | Nucleotide biosynthesis |
| 3'-Hydroxyl phosphorylation | Chemical phosphorylation (POCl₃, trimethyl phosphate) | 3',5'-Cyclic phosphate analogs | Signal transduction studies |
Key Insight : Enzymatic phosphorylation is stereospecific, favoring the 5'-position due to steric and electronic factors in the oxolane ring.
Oxidation Reactions
The primary 5'-hydroxymethyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| TEMPO/NaClO | Aqueous, pH 10–11 | 5'-Carboxylic acid derivative | Enhanced water solubility |
| KMnO₄ | Acidic aqueous solution | 5'-Ketone | Rarely observed due to overoxidation |
Structural Note : Oxidation at the 5'-position alters hydrogen-bonding capacity, affecting interactions with enzymes like adenosine deaminase.
Glycosylation and Functionalization
The purine base and hydroxyl groups participate in glycosidic bond formation and substitution:
Example : N⁶-alkylation with 4-fluorophenethyl groups (as in ) enhances vasodilatory activity by altering adenosine receptor affinity.
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
| Condition | Site of Cleavage | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, 80°C) | Glycosidic bond (C-N) | Purine base + oxolane-3,4-diol sugar | Acid-catalyzed nucleophilic cleavage |
| Alkaline (NaOH, 60°C) | Ester hydrolysis (if acylated) | Deacetylated derivatives | Base-mediated saponification |
Stability Data : Half-life in neutral aqueous solution at 25°C exceeds 24 hours, but decreases to <2 hours under strongly acidic conditions.
Interaction with Biological Targets
Reactivity extends to enzymatic systems:
| Enzyme | Reaction | Inhibition/Activation | Reference |
|---|---|---|---|
| Adenosine deaminase | Deamination to inosine analog | Competitive inhibition (IC₅₀ = 12 µM) | |
| RNA polymerase | Incorporation into RNA strands | Chain termination |
Mechanistic Insight : The 6-amino group on the purine base resists deamination compared to natural adenosine, prolonging its biological half-life.
Comparative Reactivity Table
Scientific Research Applications
Molecular Biology
2-Aminopurine riboside serves as a crucial tool in molecular biology due to its ability to mimic adenine. It is often used in studies involving nucleic acid synthesis and modification.
- Nucleic Acid Research : The compound is utilized in the synthesis of modified RNA and DNA, allowing researchers to investigate the effects of base modifications on genetic processes.
Antiviral Activity
Research indicates that 2-Aminopurine riboside exhibits antiviral properties, particularly against certain RNA viruses.
- Mechanism of Action : The compound interferes with viral replication by incorporating itself into viral RNA, leading to mutations that inhibit viral propagation.
Cancer Research
The compound has been studied for its potential as an anticancer agent.
- Cellular Studies : In vitro studies have shown that 2-Aminopurine riboside can induce apoptosis in cancer cells by disrupting normal cellular signaling pathways.
Genetic Studies
The compound is also employed in genetic studies to understand mutagenesis and DNA repair mechanisms.
- Research Findings : Studies have demonstrated that 2-Aminopurine riboside can increase mutation rates in certain organisms, providing insights into the mechanisms of genetic variation.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Molecular Biology | Mimics adenine for nucleic acid synthesis | Facilitates studies on base modifications |
| Antiviral Activity | Interferes with viral replication | Effective against specific RNA viruses |
| Cancer Research | Potential anticancer agent | Induces apoptosis in cancer cells |
| Genetic Studies | Increases mutation rates | Insights into mutagenesis and DNA repair mechanisms |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral effects of 2-Aminopurine riboside demonstrated its effectiveness against Influenza A virus. The results indicated a significant reduction in viral load when cells were treated with the compound prior to infection.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, cancer cell lines treated with varying concentrations of 2-Aminopurine riboside exhibited increased rates of apoptosis compared to untreated controls. This suggests potential therapeutic applications in oncology.
Case Study 3: Genetic Mutagenesis
Research involving bacterial models showed that exposure to 2-Aminopurine riboside led to a measurable increase in mutation frequency. This finding has implications for understanding evolutionary processes and genetic diversity.
Mechanism of Action
The mechanism of action of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can:
Inhibit Enzymes: Such as DNA polymerases or reverse transcriptases, preventing the replication of viral or cancerous cells.
Induce Mutations: By being incorporated into DNA or RNA, leading to errors in genetic information.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- CAS No.: 3228-71-5 (as per )
- Molecular Formula : C₁₀H₁₃N₅O₄
- Molecular Weight : 267.24 g/mol
- Structural Features: A purine nucleoside analog with a 2-amino substitution on the adenine base and a hydroxymethyl group on the ribose moiety. The stereochemistry of the ribose ring is critical for biological activity, typically in the β-D configuration (unlike α-adenosine derivatives, which exhibit distinct properties; ).
The compound is compared to structurally related purine nucleosides and their derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: 2-Amino Group: The target compound’s 2-amino group distinguishes it from 2-chloroadenosine (2-CADO, ) and 2-azidoadenosine (). This substitution likely enhances hydrogen-bonding capacity, influencing receptor binding or enzyme inhibition. Thio and Azido Derivatives: Compounds like 5'-S-Methyl-5'-thioadenosine () and 2-azidoadenosine () introduce sulfur or azide groups, altering metabolic stability and enabling applications in drug discovery (e.g., PRMT5 inhibition) or biochemical probes.
Stereochemistry: The β-D-ribose configuration in the target compound contrasts with α-adenosine (), which exhibits reduced binding to adenosine receptors due to altered spatial orientation.
Biological Activity: Enzyme Inhibition: TOP1 () and 5'-S-Methyl-5'-thioadenosine () show potent PRMT5 inhibition, while the target compound’s activity remains underexplored but inferred from structural similarity.
Safety and Toxicity :
- The target compound lacks explicit toxicity data, but structurally similar purines (e.g., ) are classified as Category 4 oral toxins (H302) and skin irritants (H315).
Biological Activity
Overview
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a nucleoside analog, has garnered attention for its biological activity and potential applications in medicinal chemistry. This compound is structurally related to purine nucleotides, which are critical components in the synthesis of DNA and RNA. Its unique structure allows it to interact with various biological systems, making it a subject of extensive research.
- IUPAC Name : this compound
- Molecular Formula : C10H13N5O4
- Molecular Weight : 253.24 g/mol
- CAS Number : 4546-54-7
The biological activity of this compound primarily stems from its ability to be incorporated into nucleic acids, leading to various effects on cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : It can inhibit key enzymes such as DNA polymerases and reverse transcriptases, which are essential for the replication of both viral and cancerous cells.
- Induction of Mutations : By being incorporated into DNA or RNA, it can lead to errors in genetic information, potentially resulting in cell death or apoptosis.
Biological Activity Data
The compound has been evaluated for its biological activity using various assays. The following table summarizes some key findings:
| Assay Type | IC50 Value (nM) | Reference |
|---|---|---|
| DNA Polymerase Inhibition | 162181.01 | |
| Reverse Transcriptase Inhibition | 91201.08 | |
| General Cytotoxicity | 190546.07 |
Case Studies and Research Findings
-
Antiviral Potential :
- A study investigated the compound's efficacy against several viral strains. It demonstrated significant antiviral activity by inhibiting viral replication through interference with nucleic acid synthesis.
- The compound was particularly effective against retroviruses, showcasing its potential as a therapeutic agent in HIV treatment.
-
Anticancer Activity :
- Research has shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
- In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Mechanistic Studies :
- Detailed mechanistic studies highlighted its role in modulating cellular signaling pathways associated with cell proliferation and survival.
- It was found to alter the expression of genes involved in cell cycle regulation, further supporting its potential as an anticancer agent.
Applications in Research and Industry
The compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex nucleoside analogs with enhanced efficacy and specificity.
- Diagnostics : Its ability to interact with specific enzymes makes it a candidate for developing diagnostic tools for viral infections.
- Therapeutics : Ongoing research aims to refine its structure for improved potency and reduced side effects in clinical settings.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol?
Methodological Answer:
Synthesis typically involves nucleoside analog preparation via glycosylation of purine derivatives with protected sugar moieties, followed by deprotection. For purification, reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Recrystallization using polar solvents like ethanol/water mixtures can further enhance purity. Structural analogs such as 2-chloro-6-O-methyl-inosine (CAS 15465-92-6) have been synthesized using similar protocols, emphasizing the importance of anhydrous conditions to prevent hydrolysis .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- NMR spectroscopy : Use H and C NMR to verify stereochemistry and sugar moiety configuration (e.g., 2',3'-diol protons resonate at δ 4.2–5.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 268.1 for CHNO) confirms molecular weight .
- X-ray crystallography : Resolve ambiguous stereochemistry; adenosine analogs like APNEA (CAS 89705-21-5) have been structurally validated this way .
- HPLC-UV : Monitor purity (>95%) at 260 nm, characteristic of purine absorbance .
Advanced: What experimental strategies are effective in studying its interactions with adenosine receptors?
Methodological Answer:
- Radioligand displacement assays : Use H-labeled agonists (e.g., NECA for A receptors) to measure IC values in membrane preparations from transfected HEK293 cells .
- Molecular docking : Employ crystal structures of adenosine receptors (PDB: 4EIY) to model binding modes, focusing on conserved residues (e.g., His250 in AR) .
- cAMP accumulation assays : Quantify receptor activation/inhibition via luminescent cAMP biosensors in live cells .
Note : Differential binding across receptor subtypes (A, A, A) may arise from variations in transmembrane helix conformations .
Advanced: How to resolve discrepancies in binding affinity data across different studies?
Methodological Answer:
Discrepancies often stem from:
- Receptor subtype specificity : Validate receptor expression levels in cell models via qPCR or immunoblotting .
- Assay conditions : Standardize buffer pH (7.4), Mg concentration (1–5 mM), and temperature (25°C vs. 37°C) to minimize variability .
- Ligand stability : Pre-treat compounds with adenosine deaminase inhibitors (e.g., EHNA) to prevent degradation during assays .
Cross-validate using orthogonal methods (e.g., SPR vs. functional assays) and reference known agonists like 2-chloroadenosine (Cl-Ado, IC ~10 nM for AR) .
Advanced: What crystallographic approaches are suitable for analyzing its enzyme interactions?
Methodological Answer:
- Fragment-based crystallography : Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) at 1.8–2.5 Å resolution. Use synchrotron radiation for high-quality diffraction data .
- Molecular replacement : Solve phases using homologous structures (e.g., Chaetomium thermophilum oxidoreductase, PDB: 7A7Z) .
- Density functional theory (DFT) : Refine electron density maps for the oxolane ring and purine moiety, accounting for hydrogen-bonding networks with active-site residues (e.g., Arg281 in TOP1) .
Advanced: How to evaluate its metabolic stability in cellular models?
Methodological Answer:
- LC-MS/MS metabolic profiling : Incubate the compound with hepatocytes or S9 fractions, and quantify degradation products (e.g., inosine, hypoxanthine) over 0–120 minutes .
- Stability assays : Use phosphate-buffered saline (PBS, pH 7.4) and human plasma to assess hydrolysis rates. Half-life <30 seconds in plasma suggests rapid deamination .
- Enzyme inhibition : Co-administer with deaminase inhibitors (e.g., pentostatin) to prolong activity in in vitro models .
Advanced: How can computational methods predict its binding thermodynamics with protein targets?
Methodological Answer:
- MM/PBSA free-energy calculations : Use molecular dynamics (MD) trajectories (50–100 ns) to compute binding energy components (van der Waals, electrostatic, solvation) .
- Alchemical free-energy perturbation (FEP) : Compare relative binding affinities against reference ligands (e.g., 5'-Deoxy-5'-methylthioadenosine) with ΔG error <1 kcal/mol .
- WaterMap analysis : Identify displaced water molecules in binding pockets that contribute to entropy-driven binding .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
- Spill management : Neutralize spills with 10% sodium bicarbonate, then dispose as hazardous organic waste .
- First aid : For eye exposure, rinse with water for 15 minutes and consult a physician; no occupational exposure limits are established .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
